molecular formula C8H20N2 B13622550 n1,n1-Dimethylhexane-1,5-diamine

n1,n1-Dimethylhexane-1,5-diamine

Cat. No.: B13622550
M. Wt: 144.26 g/mol
InChI Key: IQIRDGDKPJDLTJ-UHFFFAOYSA-N
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Description

n1,n1-Dimethylhexane-1,5-diamine: is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1,n1-Dimethylhexane-1,5-diamine typically involves the reaction of hexane-1,5-diamine with methylating agents. One common method is the methylation of hexane-1,5-diamine using formaldehyde and formic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethylated product.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: n1,n1-Dimethylhexane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry: n1,n1-Dimethylhexane-1,5-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a ligand in the formation of metal complexes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of n1,n1-Dimethylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or inhibitory properties. These interactions are crucial in various biochemical pathways and industrial processes.

Comparison with Similar Compounds

    n1,n1-Dimethylhexane-1,6-diamine: Similar structure but with the amine groups positioned differently.

    n,n’-Dimethylethylenediamine: A shorter chain diamine with similar functional groups.

    Dimethylaminopropylamine: Another diamine with a different chain length and structure.

Uniqueness: n1,n1-Dimethylhexane-1,5-diamine is unique due to its specific chain length and the position of the amine groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industrial processes.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N,1-N-dimethylhexane-1,5-diamine

InChI

InChI=1S/C8H20N2/c1-8(9)6-4-5-7-10(2)3/h8H,4-7,9H2,1-3H3

InChI Key

IQIRDGDKPJDLTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN(C)C)N

Origin of Product

United States

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